Cas no 312949-16-9 (1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)

1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- structure
312949-16-9 structure
商品名:1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-
CAS番号:312949-16-9
MF:C14H17N2Br
メガワット:293.20218
MDL:MFCD09753645
CID:303768
PubChem ID:15521562

1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- 化学的及び物理的性質

名前と識別子

    • 1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-
    • 5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE
    • 5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-Indole
    • 5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
    • (R)-5-Bromo-3-(1-methyl-pyrrolidin-2-ylmethyl)-1H-indole
    • (S)-5-BROMO-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-1H-INDOLE
    • AG-F-04012
    • AGN-PC-00PJD7
    • CTK4G6779
    • KB-73332
    • SureCN772429
    • (R)-5-Bromo-3-(N-methylpyrrolidine-2-ylmethyl)-1H-Indole
    • SCHEMBL772429
    • AS-69747
    • CERAPP_49280
    • FT-0654779
    • AKOS027336098
    • DTXSID10573598
    • SY107582
    • NS00008945
    • CS-M3645
    • FT-0770635
    • 312949-16-9
    • FT-0752541
    • DTXSID50869927
    • F51202
    • MFCD00912970
    • DB-066348
    • 5-Bromo-3-(1-methyl pyrrolidin-2-yl methyl)-1h-indole
    • DB-068435
    • DB-317415
    • MDL: MFCD09753645
    • インチ: InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3
    • InChIKey: JCXOJXALBTZEFE-UHFFFAOYSA-N
    • ほほえんだ: CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br

計算された属性

  • せいみつぶんしりょう: 292.05761
  • どういたいしつりょう: 292.05751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 19Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • PSA: 19.03

1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D770061-100mg
1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-
312949-16-9 97%
100mg
$175 2023-09-04
eNovation Chemicals LLC
D770061-250mg
1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-
312949-16-9 97%
250mg
$235 2023-09-04
Chemenu
CM333953-5g
5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 95%+
5g
$1042 2023-01-10
eNovation Chemicals LLC
D770061-5g
1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-
312949-16-9 97%
5g
$1310 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058972-1g
5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 97%
1g
¥2419.00 2024-08-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12738-5g
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 95%
5g
$2200 2023-09-07
Chemenu
CM333953-1g
5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 95%+
1g
$273 2021-08-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12738-10g
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 95
10g
$1882 2021-06-26
Chemenu
CM333953-250mg
5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 95%+
250mg
$146 2023-01-10
Chemenu
CM333953-1g
5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
312949-16-9 95%+
1g
$355 2023-01-10

1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- 関連文献

1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-に関する追加情報

Professional Introduction to 1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- (CAS No: 312949-16-9)

The compound 1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-, identified by its CAS number 312949-16-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a bromo substituent at the 5-position and a N-methylated pyrrolidine moiety at the 3-position introduces specific electronic and steric properties that make it a valuable scaffold for drug discovery.

Recent research has highlighted the potential of indole derivatives in addressing various therapeutic challenges, particularly in oncology and neurodegenerative diseases. The brominated indole core serves as an effective handle for further functionalization, enabling the development of novel small-molecule inhibitors. Specifically, the 1-methyl-2-pyrrolidinylmethyl group appended to the 3-position of the indole ring contributes to enhanced binding affinity and selectivity towards target enzymes and receptors. This structural motif has been increasingly explored in recent years, with studies demonstrating its utility in modulating pathways associated with inflammation and cell proliferation.

In the context of contemporary drug discovery, 1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- exemplifies the shift toward rational molecular design, where structural modifications are meticulously tailored to optimize pharmacokinetic profiles and reduce off-target effects. The bromo substituent at the 5-position not only enhances lipophilicity but also facilitates cross-coupling reactions, making it a versatile intermediate in synthetic chemistry. Furthermore, the N-methylated pyrrolidine ring introduces hydrogen bonding potential, which is critical for stabilizing interactions with biological targets.

One of the most compelling aspects of this compound is its reported activity as a kinase inhibitor. Kinases play a pivotal role in numerous cellular processes, and dysregulation of their activity is implicated in a wide range of diseases, including cancer. Preclinical studies have demonstrated that derivatives of this compound exhibit potent inhibition of specific kinases while maintaining good selectivity over closely related enzymes. This selectivity is attributed to the precise spatial arrangement of substituents within the molecule, which allows for optimal binding to the active site of the target kinase.

The incorporation of (1-methyl-2-pyrrolidinyl)methyl group into the indole framework has been particularly noteworthy in recent publications. This structural feature not only enhances solubility but also improves metabolic stability, two critical factors for drug candidates entering clinical development. Computational modeling studies have further supported these findings, predicting favorable binding modes and interaction energies between this compound and its intended targets. Such computational insights are increasingly integral to modern drug design pipelines, streamlining the identification of promising candidates for further investigation.

Another area where this compound has shown promise is in modulating neurotransmitter systems relevant to neurodegenerative disorders. Indole derivatives have long been recognized for their potential in addressing neurological conditions due to their ability to interact with various receptors and ion channels. The unique combination of substituents in 1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- suggests that it may influence neurotransmitter release or receptor function, offering a novel therapeutic approach for conditions such as Alzheimer's disease or Parkinson's disease. Preliminary data from cell-based assays indicate that this compound modulates key signaling pathways involved in neuronal survival and plasticity.

The synthetic accessibility of this compound is another factor contributing to its appeal as a pharmacological tool. Modern synthetic methodologies have made it possible to construct complex indole derivatives efficiently, enabling rapid exploration of structure-activity relationships (SAR). Researchers have leveraged palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at specific positions within the indole core. This flexibility allows for fine-tuning of biological activity while maintaining core structural elements that contribute to potency and selectivity.

Future directions in research involving 1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- may include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. The compound's ability to modulate multiple biological pathways simultaneously makes it an attractive candidate for combination regimens aimed at maximizing therapeutic efficacy while minimizing side effects. Additionally, investigating its behavior in vivo will be crucial for understanding how it interacts with complex biological systems and whether it exhibits pharmacokinetic properties suitable for clinical translation.

In summary,1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]- (CAS No: 312949-16-9) represents a compelling example of how structural innovation can yield novel pharmacological entities with significant therapeutic potential. Its unique combination of substituents and reported activities make it a valuable tool for researchers exploring treatments for cancer, neurodegenerative diseases, and other challenging conditions. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd